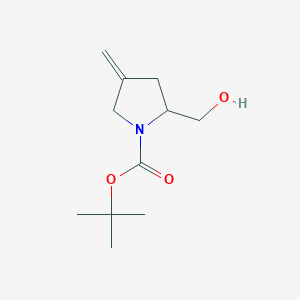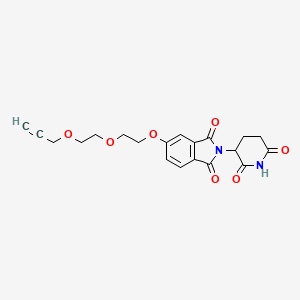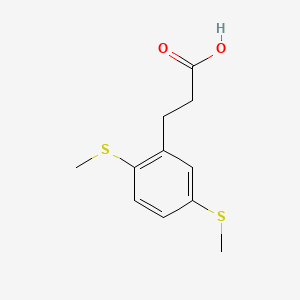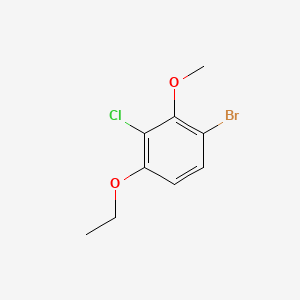
1-Bromo-3-chloro-4-ethoxy-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-chloro-4-ethoxy-2-methoxybenzene is an organic compound belonging to the class of aromatic halides This compound features a benzene ring substituted with bromine, chlorine, ethoxy, and methoxy groups
Méthodes De Préparation
The synthesis of 1-Bromo-3-chloro-4-ethoxy-2-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of bromine or chlorine as electrophiles, and catalysts such as iron or aluminum chloride to facilitate the substitution reactions .
Industrial production methods may involve multi-step synthesis processes, starting from readily available benzene derivatives. These processes are optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
1-Bromo-3-chloro-4-ethoxy-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethoxy and methoxy groups can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common reagents and conditions for these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-3-chloro-4-ethoxy-2-methoxybenzene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1-Bromo-3-chloro-4-ethoxy-2-methoxybenzene exerts its effects depends on its specific application. In biochemical studies, the compound may interact with molecular targets such as enzymes or receptors, altering their activity or binding affinity. The presence of halogen atoms and ether groups can influence its reactivity and binding properties, making it a valuable tool in the study of molecular mechanisms .
Comparaison Avec Des Composés Similaires
1-Bromo-3-chloro-4-ethoxy-2-methoxybenzene can be compared with other similar compounds, such as:
1-Bromo-4-methoxybenzene: Lacks the ethoxy and chloro substituents, making it less versatile in certain reactions.
2-Bromoanisole: Contains a methoxy group but lacks the ethoxy and chloro substituents, resulting in different reactivity and applications.
4-Bromo-2-ethoxy-1-methoxybenzene: Similar structure but different substitution pattern, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry .
Propriétés
Formule moléculaire |
C9H10BrClO2 |
|---|---|
Poids moléculaire |
265.53 g/mol |
Nom IUPAC |
1-bromo-3-chloro-4-ethoxy-2-methoxybenzene |
InChI |
InChI=1S/C9H10BrClO2/c1-3-13-7-5-4-6(10)9(12-2)8(7)11/h4-5H,3H2,1-2H3 |
Clé InChI |
XMDCSTIQRCFTNQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1)Br)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)
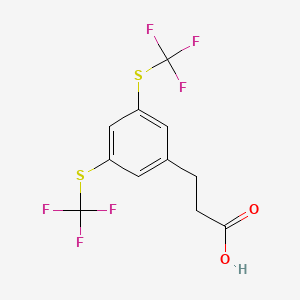
![3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777627.png)
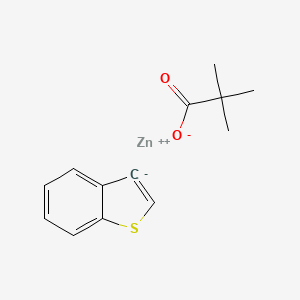
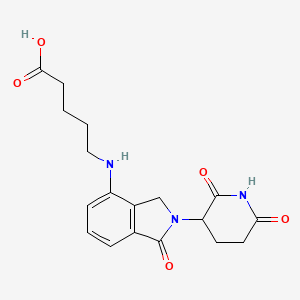
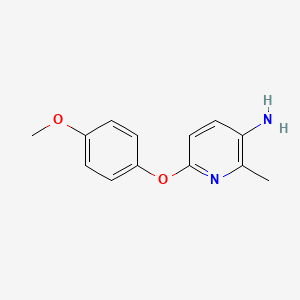
![2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)
![4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)
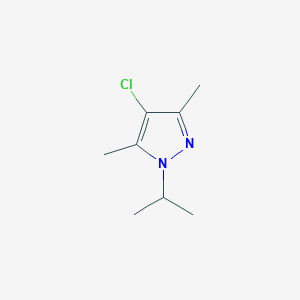
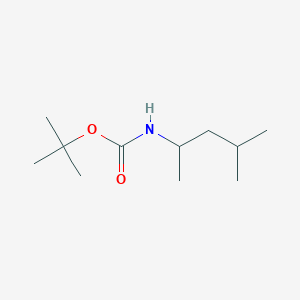
![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)
